molecular formula C8H15NO2 B1603575 2-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 777049-50-0

2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B1603575
CAS No.: 777049-50-0
M. Wt: 157.21 g/mol
InChI Key: TUXFSVNDVGOMQY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Pharmaceutical Discovery

Spirocycles are compounds containing two rings connected by a single common atom. tandfonline.comconsensus.app This structural feature imparts a distinct three-dimensional character, which is a highly desirable attribute in drug design. tandfonline.comconsensus.app Unlike flat, aromatic structures, the spatial arrangement of spirocyclic scaffolds allows for more precise interactions with the complex three-dimensional binding sites of biological macromolecules like proteins. tandfonline.comconsensus.app This can lead to improved potency and selectivity of drug candidates.

The inherent rigidity of many spirocyclic systems, particularly those with smaller rings, limits their conformational flexibility, which can be advantageous for structure-based drug design. consensus.app Furthermore, the introduction of spirocyclic motifs can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability. tandfonline.comnih.gov The increased fraction of sp3-hybridized carbon atoms in spirocycles, as opposed to the sp2-hybridized carbons in planar aromatic systems, is often correlated with improved pharmacokinetic profiles. tandfonline.com Despite their potential, the synthesis of these complex structures can be challenging, which has historically limited their representation in pharmaceutical libraries. nih.govresearchgate.net However, advancements in synthetic methodologies are making these valuable scaffolds more accessible for drug discovery programs. nih.gov

Overview of the 2-Oxa-8-azaspiro[4.5]decane Framework and its Derivatives

The 2-Oxa-8-azaspiro[4.5]decane framework is a heterocyclic spirocyclic system. It consists of a piperidine (B6355638) ring and a tetrahydrofuran (B95107) ring sharing a common carbon atom. The numbering of the atoms in the ring system places the oxygen atom at position 2 and the nitrogen atom at position 8. nih.gov This specific arrangement of heteroatoms provides opportunities for diverse chemical modifications, allowing for the fine-tuning of the molecule's properties.

Derivatives of this framework have been synthesized and investigated for various potential applications in medicinal chemistry. For instance, the hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decane is commercially available and serves as a building block in synthetic chemistry. sigmaaldrich.combldpharm.com The presence of both an oxygen and a nitrogen atom in the scaffold is crucial for its chemical reactivity and biological interactions. Researchers have developed various synthetic methods to access these derivatives, including relay catalytic tandem cyclization reactions. researchgate.net

Rationale for Academic Investigation of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Research into this and related compounds is driven by the need to explore novel chemical space in the search for new drug leads. The 1-Oxa-8-azaspiro[4.5]decane system, a close structural relative, has been explored for its potential as M1 muscarinic agonists and as ligands for sigma-1 receptors. nih.govnih.gov For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have shown nanomolar affinity for σ1 receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Furthermore, radiolabeled derivatives of related spirocyclic structures have been evaluated as potential imaging agents for tumors. nih.gov The academic interest in this compound stems from the potential to build upon these findings and to explore how the specific placement of the hydroxyl group in this particular scaffold might lead to new and improved biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFSVNDVGOMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620734
Record name 2-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777049-50-0
Record name 2-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Oxa 8 Azaspiro 4.5 Decan 4 Ol and Analogues

Classical Synthetic Routes to the 2-Oxa-8-azaspiro[4.5]decane Core

The construction of the fundamental 2-oxa-8-azaspiro[4.5]decane ring system can be achieved through several established synthetic strategies. These methods focus on the sequential or convergent assembly of the piperidine (B6355638) and tetrahydrofuran (B95107) rings around a central spirocyclic carbon.

Approaches Utilizing Tetrahydropyran (B127337) Derivatives and Halogenated Ethyl Compounds

One classical approach involves building the piperidine ring onto a pre-existing tetrahydrofuran-based structure. This method typically uses a tetrahydropyran derivative bearing a reactive handle at the C4 position, which serves as the eventual spiro-center.

A representative synthesis, while leading to the isomeric 8-oxa-2-azaspiro[4.5]decane, illustrates the core principle. The synthesis commences with commercially available tetrahydropyran-4-carbonitrile and a halo-ethyl compound like 1-bromo-2-fluoroethane. researchgate.net This strategy involves the alkylation of a precursor amine with the halogenated ethyl compound, followed by reduction and subsequent cyclization to form the piperidine ring. Adapting this to the 2-oxa-8-azaspiro[4.5]decane system would involve starting with a suitably substituted piperidine and building the tetrahydrofuran ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers an efficient pathway to spirocyclic systems by forming one of the rings from a single, acyclic, or monocyclic precursor. These reactions are often promoted by transition metals or oxidative reagents.

The synthesis of related azaspiro[4.5]decane systems has been accomplished through the oxidative cyclization of olefinic precursors. nih.gov For instance, the synthesis of a 6-benzyloxycarbonyl-1-oxa-6-azaspiro(4.5)decan-2-one has been described starting from a D,L-pipecolic acid derivative, highlighting the utility of intramolecular reactions to forge the spirocyclic junction. nih.gov More advanced methods include gold and palladium relay catalysis in a tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net These strategies often provide high diastereoselectivity, which is crucial for controlling the compound's three-dimensional structure. researchgate.net

Reductive Amination Protocols

Reductive amination is a robust and widely used method for forming C-N bonds and is highly applicable to the synthesis of the 2-oxa-8-azaspiro[4.5]decane core. This strategy typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol can be envisioned via the reductive amination of a suitable piperidone precursor. A common starting material is an N-protected-4-piperidone, such as N-Boc-4-piperidone. researchgate.net The reaction would proceed by reacting the piperidone with an appropriate three-carbon amine synthon, such as 1-amino-2,3-epoxypropane or a related species. The initial nucleophilic attack by the amine on the ketone, followed by cyclization and reduction of the resulting spirocyclic ketone, would yield the target alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [Na(OAc)₃BH], chosen for their selectivity and mild reaction conditions. purdue.edu The final step involves the reduction of the ketone at the C4 position to the desired hydroxyl group.

Method Key Reagents Precursors Core Structure Formed
Tetrahydropyran-Based Halogenated ethyl compoundsTetrahydropyran-4-carbonitrile8-Oxa-2-azaspiro[4.5]decane researchgate.net
Intramolecular Cyclization Oxidative reagents, Pd/Au catalystsOlefinic pipecolic acid derivatives1-Oxa-6-azaspiro[4.5]decane nih.gov
Reductive Amination NaBH₃CN, Na(OAc)₃BHN-Boc-4-piperidone, Amino-epoxide2-Oxa-8-azaspiro[4.5]decane

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of stereocenters in this compound, including the spiro-carbon and the carbon bearing the hydroxyl group, necessitates methods for controlling its stereochemistry. Both enantioselective synthesis and classical resolution are employed to obtain stereochemically pure isomers.

Enantioselective Approaches to this compound and its Derivatives

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, auxiliaries, or starting materials derived from the chiral pool.

In the synthesis of related 1-oxa-8-azaspiro[4.5]decane analogues, stereoselectivity has been a key focus. For example, in the development of muscarinic agonists, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one was performed, and it was found that the biological activity resided preferentially in one of the enantiomers. The absolute configuration of a related active compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be (S) by X-ray crystal structure analysis. Such studies underscore the importance of accessing single enantiomers to elucidate structure-activity relationships.

Compound Technique Outcome Significance
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneOptical Resolution & X-Ray CrystallographyDetermined absolute configuration as (S)Linked specific stereoisomer to biological activity
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneOptical ResolutionSeparation of enantiomersM1 agonist activity found to be stereopreferential

Diastereomeric Separation Methods

When an enantioselective synthesis is not available or practical, racemic mixtures can be separated into their constituent enantiomers through chiral resolution. This is commonly achieved by converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent.

The resulting diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated by conventional techniques like crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers. For amine-containing compounds like the 2-oxa-8-azaspiro[4.5]decane core, common chiral resolving agents include chiral carboxylic acids such as tartaric acid or mandelic acid, which form diastereomeric salts that can often be separated by fractional crystallization. A patent for related 2-oxo-1-oxa-8-azaspiro researchgate.netglpbio.comdecane derivatives explicitly mentions the preparation of all optical isomers and their mixtures, indicating that such resolution techniques are standard practice in this chemical family. google.com

Advanced Synthetic Techniques in Spirocyclic Chemistry

The synthesis of complex molecules like spirocycles is increasingly benefiting from advanced techniques that offer greater efficiency, control, and sustainability.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, providing significant advantages over traditional batch processes. spirochem.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and greater scalability. spirochem.comsyrris.com The application of flow chemistry has been particularly beneficial in the synthesis of complex natural products and key pharmaceutical intermediates, including spirocyclic structures. syrris.comnih.govrsc.org

Key attributes of flow chemistry in the context of spirocyclic synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive reagents or exothermic reactions. syrris.com

Improved Efficiency and Yield: Rapid mixing and superior heat transfer in flow systems can lead to faster reactions and higher product yields. syrris.com

Scalability: Scaling up production is more straightforward in flow chemistry, often by simply extending the operation time or by using parallel reactor systems. spirochem.com

A notable application is the telescoped flow process for synthesizing a chiral spiroketone, a crucial building block for several active pharmaceutical ingredients. rsc.org This process combines a ring-closing metathesis and a hydrogenation step using a single catalyst, demonstrating significant cost savings and a reduction in process mass intensity compared to batch methods. rsc.org While direct synthesis of this compound using flow chemistry is not explicitly detailed in the reviewed literature, the successful synthesis of related spiroketal structures suggests the high potential of this technology for its production. nih.govrsc.org

Table 1: Reported Flow Chemistry Applications in Spirocyclic Synthesis

Spirocyclic Compound/Intermediate Key Reactions in Flow Advantages Noted Reference
Spirodienal A and Spirangien A methyl ester Iridium-catalyzed hydrogenation, gold-catalyzed spiroketalization Higher yields, faster processes, improved safety syrris.comnih.gov

Biocatalytic Transformations and Transaminase Technology

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.com Enzymes, operating under mild conditions, can catalyze reactions with high chemo-, regio-, and stereoselectivity. rsc.org For the synthesis of chiral amines, a key feature of this compound, ω-transaminases (ω-TAs) have proven to be particularly valuable. mdpi.comresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. mdpi.com This technology has been successfully applied to the synthesis of key spirocyclic diamine building blocks for muscarinic M4 agonists. acs.orgnih.gov The use of transaminases can provide access to either the (R)- or (S)-enantiomer of a target amine, depending on the specific enzyme used. researchgate.net

Beyond transaminases, other enzymes are also employed in spirocycle synthesis. For instance, lipases can be used for the kinetic resolution of racemic alcohols, and dioxygenases can create chiral building blocks from arenes. rsc.org The enzymatic formation of the spiroketal moiety itself has been observed in the biosynthesis of natural products like the rubromycins, involving a complex series of oxidative rearrangements catalyzed by flavoenzymes. nih.gov

Table 2: Biocatalytic Methods in the Synthesis of Chiral Spirocyclic Amines and Related Structures

Biocatalytic Method Enzyme Class Application Key Outcome Reference(s)
Asymmetric Synthesis ω-Transaminase Synthesis of chiral spirocyclic diamines from a spirocyclic ketone. Production of single enantiomer building blocks for M4 agonists. acs.orgnih.gov
Reductive Amination Transaminase (ATA) Reductive amination of ketones to amines. Access to both (R)- and (S)-enantiomers of various amines. researchgate.net
Kinetic Resolution Lipase (CAL-B) Resolution of a racemic hydroxyketone. Preparation of an enantiopure hydroxyketone as a precursor for daphniphyllum alkaloids. rsc.org

Synthesis of Functionalized Derivatives and Intermediates

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications, such as drug discovery.

Derivatization at Nitrogen and Oxygen Centers

The nitrogen and oxygen centers in this compound are prime sites for chemical modification. A convenient synthesis for the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents. researchgate.net Research on analogous structures, such as 1-oxa-8-azaspiro[4.5]decanes, demonstrates that systematic modifications can be made. nih.gov For instance, the nitrogen atom can be readily alkylated, such as through N-methylation. nih.gov Furthermore, the synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands involved modifications at the nitrogen atom. nih.gov

The hydroxyl group at the C4 position also presents an opportunity for derivatization, such as through esterification or etherification, to modulate the compound's physicochemical properties. While direct derivatization examples for this compound are not prevalent in the searched literature, the principles of functional group manipulation in organic chemistry are broadly applicable.

Introduction of Diverse Chemical Moieties onto the Spiro Framework

Introducing a variety of chemical groups onto the spirocyclic core can lead to new compounds with unique properties. The synthesis of functionalized spiroketals has been achieved from carbohydrate-derived dienes, highlighting a strategy to access highly functionalized and stereochemically rich spirocycles. researchgate.net It has been demonstrated that the double bond in the resulting spiroketals can be functionalized to create fused polycyclic ethers. researchgate.net

Another approach involves the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives to yield functionalized spirocyclic oxetanes, which can serve as versatile intermediates for further chemical elaboration. rsc.org The synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists involved modifications at the carbon skeleton, such as the introduction of an ethyl group at the 2-position and the conversion of the 3-keto group to a methylene (B1212753) or dithioketal group. nih.gov These examples underscore the feasibility of introducing diverse functionalities to the spiro framework of this compound to develop a library of analogues for further investigation.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Spirodienal A
Spirangien A methyl ester
1-Oxa-8-azaspiro[4.5]decane
8-Oxa-2-azaspiro[4.5]decane
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features within the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The biological activity of compounds derived from the 2-oxa-8-azaspiro[4.5]decane scaffold is intrinsically linked to a set of key structural elements, or pharmacophoric features, that dictate their interaction with target proteins. The core scaffold itself, featuring a tertiary amine within the piperidine (B6355638) ring and an oxygen atom in the oxolane ring, provides a fundamental basis for these interactions.

Research into related spirocyclic systems has highlighted the critical role of the basic nitrogen atom at the 8-position and the nature of the substituents attached to it. This nitrogen is often a key interaction point, forming hydrogen bonds or ionic interactions within receptor binding pockets. For instance, in a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones developed as antihypertensive agents, modifications at the 8-position with groups like 2-(3-indolyl)ethyl were explored. nih.gov Within this series, further substitution on the piperidine ring was found to be crucial. The most potent antihypertensive activity was observed in compounds substituted at the 4-position, with the 4-ethyl derivative demonstrating maximal activity. nih.gov

In the context of sigma (σ) receptor ligands, the 1-oxa-8-azaspiro[4.5]decane moiety serves as a key structural template. Studies have shown that this scaffold can effectively replace more complex or lipophilic groups while preserving high affinity. The essential pharmacophoric elements for σ₁ receptor binding in this class typically include the spirocyclic core, which acts as a hydrophobic region, and the basic amine. Research has demonstrated that even with the removal of a previously included benzene (B151609) ring from a related spiro(isobenzofuran-piperidine) structure, the resulting 1-oxa-8-azaspiro[4.5]decane derivatives maintained high, nanomolar affinity for σ₁ receptors. researchgate.net This indicates that the spiro-fused ring system itself provides sufficient hydrophobicity and the correct spatial orientation for potent receptor engagement. researchgate.net

Conformational Analysis and its Influence on Biological Activity

The rigid nature of the spirocyclic system is a defining characteristic of the 2-oxa-8-azaspiro[4.5]decane scaffold. Unlike more flexible acyclic or monocyclic structures, the fusion of the piperidine and tetrahydrofuran (B95107) rings at a single carbon atom (the spiro center) severely restricts the number of accessible low-energy conformations. This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target and presents the key pharmacophoric features in a well-defined spatial arrangement.

This inherent rigidity ensures that the molecule maintains a consistent shape, which is paramount for selective recognition by a protein binding site. The constrained nature of the scaffold allows medicinal chemists to more accurately predict how modifications will affect the molecule's interaction with its target, thereby facilitating more rational drug design efforts.

Rational Design Principles for Enhanced Ligand-Target Interactions

Rational design of ligands based on the 2-oxa-8-azaspiro[4.5]decane scaffold focuses on optimizing interactions with the target to enhance potency and selectivity. This involves strategic modification of the core structure based on an understanding of its SAR.

A primary strategy involves modifying the substituent on the basic nitrogen at the 8-position. This position is often solvent-exposed in receptor complexes and provides a vector for introducing groups that can access specific sub-pockets within the binding site. For σ₁ receptor ligands, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized. These efforts led to compounds with high binding affinities in the low nanomolar range. nih.gov The research demonstrated that careful selection of the N-substituent was key to achieving both high affinity and selectivity against the related σ₂ receptor. researchgate.netnih.gov

Another powerful design principle is the use of bioisosteric replacement. In a related series of anticancer agents based on a 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one core, replacing a benzene ring on a sulfonyl moiety with a thiophene (B33073) heterocycle resulted in a two- to four-fold increase in inhibitory activity against certain cancer cell lines. mdpi.com This highlights how subtle changes in electronics and sterics can lead to improved biological outcomes. The concept of using spirocyclic fragments as mimics for other common structures, such as replacing a piperidine with a 2-azaspiro[3.3]heptane, is a broader principle in drug design aimed at improving properties like lipophilicity and metabolic stability while retaining or enhancing activity. univ.kiev.ua

The data below illustrates the successful application of these design principles in developing selective σ₁ receptor ligands from a related 1-oxa-8-azaspiro[4.5]decane scaffold.

CompoundKi (σ₁) (nM)Selectivity (Ki σ₂ / Ki σ₁)
Ligand 10.47>2
Ligand 212.1>44
Ligand 30.61>20

This table presents binding affinity data for representative 1-oxa-8-azaspiro[4.5]decane derivatives at sigma receptors, demonstrating the achievement of high potency and moderate selectivity through rational design. Data sourced from multiple studies. researchgate.netnih.gov

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry is a critical determinant of biological activity for chiral molecules like 2-Oxa-8-azaspiro[4.5]decan-4-ol. The molecule possesses multiple potential stereocenters: the spiro carbon (C-5), the hydroxyl-bearing carbon (C-4), and any substituted atoms on the rings. The presence of these chiral centers means the compound can exist as various stereoisomers, including enantiomers and diastereomers.

Biological macromolecules, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit stereospecific recognition, meaning they interact differently with different stereoisomers of a ligand. One isomer may fit perfectly into a binding site, leading to a potent biological response, while its mirror image (enantiomer) may bind weakly or not at all.

For example, the spatial orientation of the hydroxyl group at C-4 is of particular importance. In one stereoisomer, the -OH group may be positioned to act as a hydrogen bond donor or acceptor with a specific amino acid residue in the target protein. In another stereoisomer, this same group may be oriented away from the optimal position, resulting in a significant loss of binding affinity and biological activity.

While specific studies detailing the separation and differential activity of the stereoisomers of this compound are not widely reported in public literature, research on related complex spirocyclic compounds often involves the testing of diastereomeric mixtures. For instance, in the development of antihypertensive 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted spiro compounds, the molecules were tested as mixtures of erythro and threo diastereoisomers, acknowledging the potential for differential activity between the distinct stereochemical configurations. nih.gov This practice underscores the recognized importance of stereochemistry in determining the ultimate pharmacological profile of this class of compounds.

Biological Target Identification and Mechanistic Characterization

Investigation of SHP2 Protein-Tyrosine Phosphatase Inhibition

The Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial non-receptor protein tyrosine phosphatase involved in cellular signaling. scientificarchives.compatsnap.com Its role as a signal transducer downstream of receptor tyrosine kinases makes it a key regulator of pathways controlling cell growth, differentiation, and survival. researchgate.neth1.co

SHP2's structure consists of two N-terminal Src homology 2 (SH2) domains, N-SH2 and C-SH2, a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. researchgate.netnih.gov In its inactive, or basal state, the N-SH2 domain binds to the PTP domain, physically blocking the active site and creating an auto-inhibited conformation. researchgate.netresearchgate.net

Activation of SHP2 is a multi-step process. It is recruited to phosphotyrosine-bearing proteins via its SH2 domains. researchgate.net The binding of these phosphoproteins to the SH2 domains induces a conformational change, causing the N-SH2 domain to dissociate from the PTP domain. This dissociation unmasks the catalytic site, leading to the activation of its phosphatase activity. bohrium.comnih.gov

Dysregulation of SHP2, often through genetic mutations, leads to its hyperactivation. Many pathogenic mutations are found at the interface between the N-SH2 and PTP domains, where they disrupt the auto-inhibitory interactions. researchgate.net This constitutive activation results in sustained downstream signaling, which is implicated in developmental disorders like Noonan syndrome and various forms of cancer. researchgate.netbohrium.com

Instead of targeting the catalytic site, a modern therapeutic strategy involves allosteric inhibition, which stabilizes the inactive conformation of SHP2. h1.conih.gov Derivatives of 2-Oxa-8-azaspiro[4.5]decan-4-ol have been identified as potent allosteric inhibitors of SHP2. nih.gov

One such derivative, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govosti.govtriazin-4(3H)-one , was developed through structure-based design. nih.govnih.gov X-ray crystallography has shown that this compound binds to a previously undisclosed allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains. nih.govnih.gov By binding within this pocket, the inhibitor effectively locks SHP2 in its closed, auto-inhibited state, preventing its activation. h1.co

The structure-activity relationship is critical; a comparison between this potent inhibitor and a less active analogue revealed that the more potent compound forms a greater number of polar contacts within the allosteric binding pocket, enhancing its stabilizing effect. nih.govnih.gov This mechanism prevents the conformational change required for SHP2 activity.

Inhibitory Activity of a this compound Derivative Against SHP2
CompoundSHP2 IC50 (nM)MechanismBinding Site
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govosti.govtriazin-4(3H)-one (PB17-026-01)Potent (specific value not publicly disclosed)AllostericInterface of N-SH2, C-SH2, and PTP domains
Analogue Compound (PB17-036-01)~20-fold less active than PB17-026-01AllostericInterface of N-SH2, C-SH2, and PTP domains

SHP2 functions as a critical node in multiple signaling cascades. Its inhibition, therefore, has profound effects on cellular function.

Ras-MAPK Pathway: SHP2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway. patsnap.comnih.gov It is required for the full and sustained activation of Ras. scientificarchives.com By dephosphorylating negative regulators of Ras activation, SHP2 promotes signaling that leads to cell proliferation and survival. scientificarchives.com Consequently, allosteric inhibition of SHP2 effectively suppresses the Ras-MAPK pathway, which is a validated approach for treating cancers driven by receptor tyrosine kinases. h1.co

JAK-STAT Pathway: The role of SHP2 in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is more complex, with evidence suggesting it can have both positive and negative regulatory functions depending on the cellular context. nih.govnih.gov SHP2 can dephosphorylate and inactivate STAT proteins, but it can also modulate cytokine receptor signaling that feeds into this pathway.

PI3K-AKT Pathway: Similar to the JAK-STAT pathway, SHP2's influence on the phosphatidylinositol 3-kinase (PI3K)-AKT pathway is context-dependent. nih.govnih.gov It can modulate signaling by dephosphorylating various components and adaptor proteins that are part of the cascade initiated by receptor tyrosine kinases. nih.gov

Muscarinic Receptor Modulatory Activity

Compounds featuring the 1-oxa-8-azaspiro[4.5]decane skeleton, structurally related to this compound, have been investigated for their activity at muscarinic acetylcholine (B1216132) receptors. nih.gov These G protein-coupled receptors are central to the function of the cholinergic nervous system.

Research into a series of 1-oxa-8-azaspiro[4.5]decanes has demonstrated their potential as M1 muscarinic agonists. nih.gov Systematic modifications of this scaffold have yielded compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov

For instance, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor agonism. nih.gov This indicates they possess efficacy at this receptor subtype. While many orthosteric muscarinic agonists bind with similar affinity to all receptor subtypes, these spirocyclic compounds show a degree of selectivity. nih.govnih.gov

Muscarinic Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity Ratio
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17)13131
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)181106.1
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)141309.3
Data derived from studies on rat cerebrocortical (M1) and cardiac (M2) membranes. nih.gov

As agonists at the M1 muscarinic receptor, these spirocyclic compounds directly enhance cholinergic neurotransmission. nih.gov The M1 receptor is predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, where it plays a critical role in cognitive processes like learning and memory. By mimicking the action of the endogenous neurotransmitter acetylcholine at these receptors, these compounds can potentiate signaling within cholinergic circuits. This is demonstrated by their ability to counteract the cognitive deficits induced by scopolamine (B1681570), a muscarinic receptor antagonist. nih.gov This functional outcome confirms their significant impact on modulating cholinergic neurotransmission.

Exploration of Other Potential Biological Targets

While the primary known application of this compound is as a structural motif in the synthesis of specific enzyme inhibitors, the broader azaspiro[4.5]decane scaffold is a versatile pharmacophore. Derivatives of this core structure have been investigated for a range of biological activities, suggesting that this compound itself or its derivatives may interact with other biological targets beyond phosphatases. This section explores the potential for such interactions based on research into structurally related compounds.

Direct research into the effects of this compound on membrane transporters and ion channels is not extensively documented. However, studies on closely related azaspiro structures indicate a potential for such interactions. The sigma-1 (σ₁) receptor, a unique protein located at the endoplasmic reticulum membrane, is known to modulate the activity of various ion channels. researchgate.net Notably, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as potent ligands for the σ₁ receptor. researchgate.netnih.gov

For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated high, nanomolar affinity for σ₁ receptors, with moderate selectivity over σ₂ receptors. nih.gov One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed high affinity for σ₁ receptors and significant selectivity against the vesicular acetylcholine transporter. nih.gov Given that the sigma-1 receptor can form complexes with and regulate several types of ion channels, the affinity of these related spirocyclic compounds for this receptor suggests a possible, albeit indirect, pathway by which the 2-oxa-8-azaspiro[4.5]decane scaffold could influence ion channel function. researchgate.net

Furthermore, derivatives of 1,3,8-Triazaspiro[4.5]decane have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. mdpi.comnih.gov These compounds were found to inhibit the pore through a mechanism independent of a specific amino acid residue involved in the binding of other known inhibitors. mdpi.comnih.gov This finding highlights the capacity of the spiro[4.5]decane core to interact with complex channel-forming protein structures.

Table 1: Interaction of Azaspiro[4.5]decane Derivatives with Receptors and Ion Channels

Compound ScaffoldTargetKey Findings
1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ₁) ReceptorDerivatives exhibit high affinity (Kᵢ = 0.47 - 12.1 nM) and moderate selectivity. nih.gov
1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 (σ₁) ReceptorA derivative showed high affinity (Kᵢ = 5.4 nM) and selectivity over the vesicular acetylcholine transporter. nih.gov
1,3,8-Triazaspiro[4.5]decaneMitochondrial Permeability Transition Pore (mPTP)Derivatives inhibit mPTP opening, suggesting a role in cardioprotection. mdpi.comnih.gov

The 2-oxa-8-azaspiro[4.5]decane structure is a recognized component in the development of potent and selective SHP2 phosphatase inhibitors. google.com However, the broader family of azaspiro compounds has been successfully utilized to develop inhibitors for other enzyme classes, particularly kinases. This suggests that the this compound scaffold could be a valuable starting point for targeting enzymes other than phosphatases.

Research into new chemotypes for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors led to the identification of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors. nih.gov One compound from this series demonstrated significant inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM and showed a protective effect in a cellular model of necroptosis. nih.gov

In another example, a patent application describes 2-aminoquinazoline (B112073) derivatives for the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurodegenerative diseases. google.com The synthesis examples within this patent utilize this compound as a chemical intermediate, incorporating it into the final inhibitor structure. google.com This use underscores the compatibility of the spirocycle in scaffolds designed to target kinase active sites. Additionally, pyrrole-based derivatives built upon an 8-azaspiro[5.6]dodec-10-ene framework have been explored as inhibitors of the ERK1/2 kinases. preprints.org

These examples collectively demonstrate that the azaspiro core is not limited to phosphatase inhibition and can be effectively incorporated into inhibitors for various kinase enzymes. The established use of this compound as a building block in kinase inhibitor synthesis highlights its potential for further development in this area. google.com

Table 2: Inhibition of Non-Phosphatase Enzymes by Azaspiro Derivatives

Compound ScaffoldEnzyme TargetKey Findings
2,8-Diazaspiro[4.5]decan-1-oneReceptor-Interacting Protein Kinase 1 (RIPK1)A lead compound exhibited an IC₅₀ of 92 nM and showed anti-necroptotic effects. nih.gov
This compound (as part of a larger molecule)Leucine-Rich Repeat Kinase 2 (LRRK2)Used as a key intermediate in the synthesis of LRRK2 inhibitors. google.com
8-Azaspiro[5.6]dodec-10-eneExtracellular signal-regulated kinases 1/2 (ERK1/2)Pyrrole derivatives based on this scaffold are designed as potential ERK1/2 inhibitors. preprints.org

Pharmacological Evaluation and Therapeutic Potential

In Vitro Pharmacological Profiling

There is no available data from in vitro studies for 2-Oxa-8-azaspiro[4.5]decan-4-ol. The following sections remain unaddressed due to a lack of specific research on this compound.

Receptor Binding Assays (e.g., M1, M2, σ1R)

No studies detailing the binding affinity of this compound for muscarinic M1, M2, or sigma-1 (σ1R) receptors have been found. While related spirocyclic structures have been explored as ligands for sigma receptors, the specific binding profile of this compound is unknown. nih.govnih.gov

Functional Cellular Assays (e.g., phosphoinositide hydrolysis, cAMP modulation)

Information regarding the effect of this compound on functional cellular pathways, such as phosphoinositide hydrolysis or the modulation of cyclic AMP (cAMP) levels, is not present in published literature.

Enzyme Inhibition Assays (e.g., SHP2 enzymatic activity)

While derivatives containing the 2-oxa-8-azaspiro[4.5]decane moiety have been synthesized and characterized as potent allosteric inhibitors of the SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), there is no evidence to suggest that this compound itself has been evaluated for SHP2 enzymatic inhibition. nih.govnih.govresearchgate.netresearchgate.net The SHP2 enzyme is a significant target in oncology due to its role in cell growth and proliferation signaling pathways. mdpi.com

Cellular Activity and Potency Assessments

Without data from primary assays, assessments of the cellular activity and potency of this compound cannot be provided.

In Vivo Efficacy Studies in Preclinical Models

Consistent with the lack of in vitro data, there are no published in vivo studies for this compound.

Assessment of Neurocognitive Effects in Animal Models (e.g., scopolamine-induced impairment)

The potential of spirocyclic compounds to mitigate cognitive deficits has been explored using preclinical models of memory impairment. A prominent model involves the use of scopolamine (B1681570), a muscarinic receptor antagonist that induces transient global amnesia and cognitive dysfunction in animals, mimicking certain aspects of neurodegenerative disorders. nih.govnih.gov

In a notable study, a series of compounds based on the 1-oxa-8-azaspiro[4.5]decane skeleton were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's-type dementia. nih.gov These compounds were tested for their ability to reverse scopolamine-induced memory impairment in passive avoidance tasks in rats. nih.gov Several analogues demonstrated potent activity in ameliorating these cognitive deficits. nih.gov Specifically, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane showed a desirable separation between their antiamnesic effects and adverse cholinergic effects like hypothermia. nih.gov The (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, in particular, was selected for further clinical investigation based on its in vivo selectivity. nih.gov

The scopolamine model is widely used because it reliably produces deficits in learning and memory, associated with impaired synaptic plasticity in the hippocampus. nih.gov Studies on other neuroprotective agents have shown that they can prevent or restore these scopolamine-induced cognitive deficits. nih.govmdpi.com

Studies on Systemic Pharmacological Effects

The versatility of the spirocyclic scaffold extends to systemic pharmacological effects beyond the central nervous system. Research into structurally related compounds has revealed potential applications in cardiovascular medicine.

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for antihypertensive activity in spontaneously hypertensive rats. nih.gov These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers. nih.gov In canine models, specific analogues such as 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one were identified as alpha-adrenergic blockers. nih.gov While these compounds effectively lowered blood pressure, they demonstrated limited potential for avoiding orthostatic hypotension at therapeutically effective doses. nih.gov

Therapeutic Area Investigations

Spirocyclic compounds are being investigated across a range of therapeutic areas due to their ability to interact with diverse biological targets. nih.gov Their inherent three-dimensionality offers an advantage in designing selective and potent modulators of enzyme and receptor activity. tandfonline.com

Oncology Applications (e.g., specific cancers linked to SHP2)

A significant area of investigation for spirocyclic compounds is oncology, particularly through the inhibition of the protein tyrosine phosphatase SHP2. nih.govnih.gov SHP2 is a crucial regulator in various cellular signaling pathways, including the RAS/MAPK pathway, which is often hyperactivated in many cancers. nih.govnih.gov It also plays a role in the immune-inhibitory PD-L1/PD-1 pathway, making it a target in immuno-oncology. nih.gov

A derivative containing the 2-oxa-8-azaspiro[4.5]decane moiety, specifically 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] tandfonline.comnih.govresearchgate.nettriazin-4(3H)-one , has been identified as a potent allosteric inhibitor of SHP2. nih.govnih.gov Structure-based design and co-crystal structure analysis revealed that this compound binds to an allosteric pocket on SHP2, stabilizing its auto-inhibited conformation. nih.govnih.gov This mode of action provides a promising avenue for the development of new cancer therapeutics. nih.gov

Table 1: Research Findings on a SHP2 Allosteric Inhibitor

Compound NameTargetMechanism of ActionTherapeutic RelevanceCitation
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] tandfonline.comnih.govresearchgate.nettriazin-4(3H)-oneSHP2 (PTPN11)Allosteric inhibitor; stabilizes auto-inhibited conformationOncology, Immuno-oncology nih.govnih.gov

Central Nervous System Disorders (e.g., Alzheimer's disease, other neurological disorders)

The treatment of central nervous system (CNS) disorders represents a major focus for the application of spirocyclic compounds. nih.gov As mentioned previously, derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as M1 muscarinic agonists for the symptomatic relief of dementia in Alzheimer's disease. nih.gov These agonists aim to enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients. nih.gov

Furthermore, the spirocyclic scaffold has been employed to target other key proteins implicated in Alzheimer's disease. For instance, spirocyclic compounds have been designed as inhibitors of BACE1 (β-secretase), a primary target in the effort to develop disease-modifying therapies for Alzheimer's. tandfonline.com The development of such inhibitors highlights the utility of the spiro-framework in accessing challenging therapeutic targets. tandfonline.com

Inflammatory Diseases

The potential of spirocyclic compounds in treating inflammatory conditions is also under investigation. A patent application has described 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as inhibitors of Fatty Acid Amide Hydrolase (FAAH). wipo.int The inhibition of FAAH is a therapeutic strategy for a variety of conditions, including inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. wipo.int Additionally, the role of SHP2 in modulating immune responses suggests that its inhibitors, such as the 2-oxa-8-azaspiro[4.5]decane derivative, could have applications in managing inflammatory and autoimmune disorders. nih.gov

Pain Management Strategies (relevant spirocyclic scaffolds)

Spirocyclic scaffolds are recognized as promising structures for the development of novel analgesics. Fatty acid amide hydrolase (FAAH) is a key target for pain management, and numerous spirocyclic FAAH inhibitors have been reported. tandfonline.com

The aforementioned patent for 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds highlights their potential utility in treating a wide spectrum of pain states, including acute, chronic, neuropathic, nociceptive, and inflammatory pain. wipo.int Another example is the development of oliceridine, a spirocyclic compound approved for the treatment of acute post-operative pain. nih.gov These examples underscore the value of the spirocyclic core in designing new chemical entities for pain management.

Table 2: Investigated Therapeutic Applications of 2-Oxa-8-azaspiro[4.5]decane Derivatives and Related Scaffolds

Therapeutic AreaTarget/MechanismSpecific Scaffold/Compound ClassInvestigated ConditionsCitations
Oncology SHP2 Allosteric Inhibition2-Oxa-8-azaspiro[4.5]decane derivativeCancer nih.govnih.gov
CNS Disorders M1 Muscarinic Agonism1-Oxa-8-azaspiro[4.5]decanesAlzheimer's Disease nih.gov
CNS Disorders BACE1 InhibitionGeneral SpirocyclesAlzheimer's Disease tandfonline.com
Inflammatory Diseases FAAH Inhibition1-Oxa-8-azaspiro[4.5]decane-8-carboxamidesRheumatoid Arthritis, IBD wipo.int
Pain Management FAAH Inhibition1-Oxa-8-azaspiro[4.5]decane-8-carboxamidesAcute, Chronic, Neuropathic Pain wipo.int

Selectivity Profiling and Preliminary Toxicity Considerations

Due to the absence of direct studies on this compound, this section will discuss the selectivity and toxicity of closely related spiro-compounds, including positional isomers and derivatives. It is crucial to note that these findings are not directly applicable to this compound, as minor structural modifications can lead to significant changes in biological activity and toxicity.

Insights from Structurally Related Compounds

Research into derivatives of the 1-Oxa-8-azaspiro[4.5]decane scaffold has revealed a propensity for these molecules to interact with various receptors in the central nervous system. For instance, a series of 1-Oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated for their affinity and selectivity as M1 muscarinic agonists. nih.gov While some compounds in the series showed potent muscarinic activity, they lacked selectivity. nih.gov However, further modifications led to compounds with preferential affinity for M1 over M2 receptors. nih.gov

In a separate line of investigation, derivatives of 1-Oxa-8-azaspiro[4.5]decane were explored as selective σ1 receptor ligands. These studies identified ligands with nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. nih.gov

A patent application has been filed for 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives, which incorporate the 2-Oxa-8-azaspiro[4.5]decane core, as inhibitors of PTPN11 (SHP2) for potential cancer treatment. google.com While this indicates a potential therapeutic application for derivatives of the core structure, the patent does not provide specific selectivity or toxicity data for the parent compound, this compound.

Another patent for 2-oxo-1-oxa-8-azaspiro nih.govgoogle.comdecane derivatives claims psychotropic and antiallergic properties with low toxicity, though specific data is not detailed. google.com

Studies on other azaspiro compounds have also touched upon their cytotoxic effects. For instance, derivatives of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one have been synthesized and tested for their antiproliferative activity against various cancer cell lines, with some derivatives showing potent effects. mdpi.com

It is important to reiterate that the biological activities and toxicological profiles of the aforementioned compounds are specific to their unique structures and cannot be extrapolated to this compound without direct experimental evidence.

Data on Related Azaspiro Compounds

To provide a broader context, the following table summarizes the reported biological activities and, where available, toxicity information for various azaspiro compounds that are structurally related to this compound.

Compound ClassInvestigated ActivityKey FindingsReference
1-Oxa-8-azaspiro[4.5]decanesM1 Muscarinic AgonismSome derivatives showed preferential affinity for M1 over M2 receptors. nih.gov
1-Oxa-8-azaspiro[4.5]decane Derivativesσ1 Receptor LigandsExhibited nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.gov
6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) DerivativesPTPN11 (SHP2) InhibitionInvestigated as potential anticancer agents. google.com
2-Oxo-1-oxa-8-azaspiro nih.govgoogle.comdecane DerivativesPsychotropic and AntiallergicClaimed to have low toxicity. google.com
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesAntiproliferative ActivitySome derivatives showed potent cytotoxicity against cancer cell lines. mdpi.com

Advanced Research Directions and Emerging Applications

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. For scaffolds like 2-oxa-8-azaspiro[4.5]decane, this approach can improve solubility, stability, and targeted delivery. A prodrug is an inactive compound that is converted into its active form in the body, often at the desired site of action. This can be achieved by attaching a promoiety that is cleaved by specific enzymes or physiological conditions.

While specific prodrugs of 2-Oxa-8-azaspiro[4.5]decan-4-ol are not extensively detailed in current literature, the principles of prodrug design are widely applicable. For instance, long-acting injectable formulations often utilize prodrugs with decreased aqueous solubility, facilitating sustained release over time. nih.gov

A related and crucial area is the development of derivatives that act as highly specific inhibitors for targeted therapy. A patent application describes derivatives of 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one as potent inhibitors of PTPN11 (SHP2). google.com The SHP2 protein is a critical node in signaling pathways that drive the growth and survival of cancer cells. By designing a molecule that incorporates the 2-oxa-8-azaspiro[4.5]decane scaffold to specifically inhibit a mutant form of SHP2, researchers are creating a targeted delivery system at the molecular level, directing the therapeutic agent against cancer cells with this specific mutation. google.com One such compound demonstrated an IC50 of 3 nM in a PTPN11-E76K mutant enzyme inhibition assay, highlighting its potential for treating cancer and other PTP-mediated diseases. google.com

Integration into Multimodal Therapeutic Strategies

Multimodal therapeutic strategies involve combining different treatment or diagnostic modalities to improve outcomes. The 2-oxa-8-azaspiro[4.5]decane scaffold is well-suited for this approach, particularly for "theranostics," which combines therapy and diagnostics in one agent. A single scaffold can be engineered to both treat a disease and be visualized through medical imaging.

Compounds based on this scaffold have been investigated for a wide range of biological targets, including:

Sodium channels for the treatment of pain. wipo.intpatsnap.com

M1 muscarinic receptors as potential treatments for dementia. nih.gov

Sigma-1 (σ1) receptors , which are implicated in various neurological disorders and are overexpressed in many types of tumors. nih.govnih.govnih.gov

SHP2 protein for targeted cancer therapy. google.com

The potential to develop radiolabeled versions of these therapeutic compounds for PET imaging (as discussed in the next section) opens the door to multimodal strategies. For example, a patient could be imaged with a radiolabeled 2-oxa-8-azaspiro[4.5]decane derivative to confirm the presence and location of a specific target, such as sigma-1 receptors in a tumor. Subsequently, the same patient could be treated with a non-radioactive therapeutic version of the same compound, ensuring that the treatment is directed specifically at the target identified through imaging. This approach allows for personalized medicine, where treatment is tailored based on the patient's specific molecular pathology as visualized by the diagnostic agent.

Applications in Medical Imaging (e.g., radioligand development for related scaffolds)

The rigid, three-dimensional nature of the azaspiro[4.5]decane scaffold makes it an excellent candidate for the development of radioligands for Positron Emission Tomography (PET) imaging. youtube.com PET is a highly sensitive in vivo imaging technique that can measure the distribution and density of specific proteins, such as receptors and enzymes, in the body. youtube.com Researchers have successfully synthesized and evaluated several derivatives of the 1-oxa-8-azaspiro[4.5]decane and related spirocyclic systems as potential PET radiotracers.

These efforts have primarily focused on targeting sigma-1 (σ1) receptors due to their relevance in both neurological diseases and oncology. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and found to have nanomolar affinity for σ1 receptors. nih.govresearchgate.net One promising compound, [¹⁸F]8, was developed and showed high initial brain uptake in mice. nih.govresearchgate.net Its accumulation in the brain could be significantly blocked by a known σ1 receptor agonist, demonstrating specific binding. nih.govresearchgate.net

In another study, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, [¹⁸F]5a, was developed as a potential agent for tumor imaging. nih.gov This radioligand showed high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and demonstrated significant accumulation in human carcinoma and melanoma xenografts in animal models. nih.gov This uptake was reduced by treatment with haloperidol, confirming the specificity of the tracer for σ1 receptors in tumors. nih.gov The development of such spirocyclic-based tracers extends to other targets as well, including cyclin-dependent kinase 19 (CDK19) for prostate cancer imaging. nih.gov

Interactive Table: Research Findings on Azaspiro[4.5]decane-based Radioligands

RadioligandScaffoldTargetKey FindingsReference
[¹⁸F]8 1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorExhibited nanomolar affinity (Ki(σ1) = 0.47 - 12.1 nM). High initial brain uptake in mice, which was significantly reduced by pretreatment with a σ1 agonist. nih.govresearchgate.net nih.gov, researchgate.net
[¹⁸F]5a 1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorHigh affinity (Ki = 5.4 ± 0.4 nM) and selectivity. High accumulation in human carcinoma and melanoma models. nih.gov nih.gov
Various 3H-spiro[ nih.govbenzofuran-1,4'-piperidines]Sigma-1 (σ1) ReceptorCompounds showed subnanomolar σ1 affinity and high selectivity. Potential PET tracers were synthesized. nih.gov nih.gov
68Ga-IRM-8c SpirocyclicCDK19Optimized for prostate cancer imaging; effectively detected lesions in advanced cancer patients. nih.gov nih.gov

Exploration of Novel Biological Scaffolds and Chemical Space

The 2-oxa-8-azaspiro[4.5]decane core is a privileged scaffold, meaning its structure is frequently found in biologically active compounds. Researchers are actively exploring its chemical space by making systematic modifications to the core structure to discover novel therapeutic agents. The synthesis of the parent compound, 8-Oxa-2-azaspiro[4.5]decane, has been described as a promising starting point for producing important biologically active molecules. researchgate.net

This exploration involves several strategies:

Substitution: Adding or changing chemical groups at various positions on the spirocyclic rings. For example, systematic modifications of a 2,8-dimethyl-1-oxa-8-azaspiro patsnap.comnih.govdecan-3-one parent compound led to derivatives with preferential affinity for M1 receptors over M2 receptors, a desirable trait for treating Alzheimer's disease. nih.gov

Ring Modification: Altering the atoms within the rings themselves, such as in 1,4-dioxa-8-azaspiro[4.5]decane, which was used to develop sigma-1 receptor ligands. nih.govsigmaaldrich.com

Stereochemistry: The spirocyclic nature of these compounds creates chiral centers, and the biological activity often resides in a single stereoisomer. For example, in a series of M1 muscarinic agonists, the activity was found to reside preferentially in the (-)-isomers. nih.gov

This systematic exploration has led to the identification of azaspiro[4.5]decane derivatives that target a diverse range of proteins, including ion channels, G-protein coupled receptors, and enzymes, demonstrating the scaffold's versatility. google.comwipo.intpatsnap.comnih.gov

Patent Landscape and Future Clinical Translation Potential

The significant number of patents filed for derivatives of the azaspiro[4.5]decane scaffold underscores its perceived value and potential for clinical translation. These patents cover a wide range of therapeutic areas, indicating broad interest from pharmaceutical and biotechnology companies.

The patent landscape reveals a clear trajectory toward clinical applications. For example, patents have been granted for azaspiro[4.5]decane derivatives as sodium channel blockers for pain management, with claims covering their synthesis and use. wipo.intpatsnap.com Other patents protect derivatives for treating neurodegenerative diseases like Alzheimer's by targeting muscarinic receptors or for addressing brain damage via calcium uptake inhibition. nih.govepo.orggoogle.com More recently, the focus has expanded to oncology, with patents for SHP2 inhibitors designed for targeted cancer therapy. google.com

The future clinical potential of these compounds is significant. The development of highly selective agents, such as the SHP2 inhibitors, combined with the potential for PET imaging to identify responsive patient populations, aligns perfectly with the modern paradigm of precision medicine. As these patented compounds move through preclinical and clinical development, the 2-oxa-8-azaspiro[4.5]decane scaffold is poised to deliver a new generation of targeted therapies and diagnostics.

Interactive Table: Selected Patents for Azaspiro[4.5]decane Derivatives

Patent NumberGeneral Claim/StructureTherapeutic Target/ApplicationAssignee/ApplicantReference
WO/2015/031036 Azaspiro[4.5]decane derivativesSodium channel blockade for pain treatmentVertex Pharmaceuticals wipo.int, patsnap.com
CA3109181A1 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)... derivativesPTPN11 (SHP2) inhibitors for cancer treatmentHoffmann-La Roche google.com
EP0448197A1 (-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrateM1 muscarinic receptor agonist for Alzheimer's diseaseYamanouchi Pharmaceutical Co. epo.org
US5118687A 1-oxa-2-oxo-8-azaspiro patsnap.comnih.govdecane derivativesCalcium uptake inhibition for treatment of brain damageEGIS Gyogyszergyar RT google.com

Q & A

What are the optimal synthetic routes for 2-Oxa-8-azaspiro[4.5]decan-4-ol, and how can reaction conditions be controlled to improve yield?

Basic Research Question
The synthesis typically involves multi-step reactions starting with ketones, aldehydes, or amines. For example, spirocyclic frameworks are often constructed via cyclization reactions mediated by acid catalysis or metal complexes. Key parameters include:

  • Temperature : Maintain precise control (e.g., 0–5°C for sensitive intermediates).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Use Lewis acids like BF₃·Et₂O or transition metals (e.g., Pd for cross-coupling steps).

Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients optimized for polarity .

Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question
A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration using single-crystal data refined via SHELXL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-8-azaspiro[4.5]decan-4-ol
Reactant of Route 2
2-Oxa-8-azaspiro[4.5]decan-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.